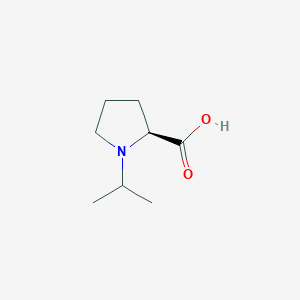

1-isopropyl-L-proline

Description

Significance of Pyrrolidine-Based Chiral Scaffolds in Asymmetric Transformations

Substituted chiral pyrrolidines are a prevalent structural motif in many biologically active natural and synthetic compounds. mdpi.com This five-membered nitrogen-containing ring, the core of the amino acid proline, serves as a privileged scaffold in asymmetric catalysis. acs.orgresearchgate.net Its rigid structure provides a well-defined chiral environment, influencing the stereochemical outcome of a reaction. organic-chemistry.org The pyrrolidine (B122466) ring's conformation can be fine-tuned through substitution, allowing for the rational design of catalysts with optimized reactivity and selectivity for specific transformations. acs.org This adaptability has led to the development of a vast library of pyrrolidine-based organocatalysts that can effectively promote various reactions in an enantioselective and environmentally friendly manner, often avoiding the need for metal-based catalysts. mdpi.comresearchgate.net

The strategic placement of functional groups on the pyrrolidine ring allows for different modes of catalytic activation. For instance, the presence of a hydrogen bond donor in the side chain at the C-2 position enables the catalyst to interact with and orient a substrate through hydrogen bonding. mdpi.com Conversely, catalysts lacking such a donor and possessing significant steric bulk can shield one face of a substrate, directing the approach of a reactant to the opposite face. mdpi.com This ability to control the spatial orientation of reactants is fundamental to achieving high levels of stereoselectivity in asymmetric synthesis. acs.org

Historical Development of L-Proline and its N-Substituted Analogues in Catalysis

The journey of L-proline as a catalyst began in the early 1970s with the independent discoveries by research groups at Schering AG and Hoffmann-La Roche of its ability to catalyze intramolecular aldol (B89426) reactions. mdpi.comwikipedia.org This reaction, now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated the potential of a simple, naturally occurring amino acid to facilitate a complex, stereoselective transformation. wikipedia.orgnih.govwikipedia.org

However, the full potential of proline catalysis remained largely unexplored until the early 2000s. numberanalytics.com A seminal report by List and Barbas on the L-proline-catalyzed intermolecular aldol reaction reignited interest in the field. mdpi.com This discovery, along with MacMillan's concurrent development of imidazolidinone-based catalysts, ushered in the modern era of organocatalysis. mdpi.com It became evident that L-proline's secondary amine could react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, key intermediates that drive a variety of asymmetric transformations. numberanalytics.comlibretexts.org

The success of L-proline spurred extensive research into its N-substituted analogues. organic-chemistry.org By modifying the nitrogen atom of the pyrrolidine ring, chemists could further modulate the catalyst's steric and electronic properties, leading to improved performance in existing reactions and the discovery of new catalytic applications. This has led to the development of a diverse range of N-substituted proline derivatives that have become indispensable tools in asymmetric synthesis. organic-chemistry.org

Overview of Research Trajectories for 1-Isopropyl-L-Proline in Contemporary Chemical Synthesis

This compound, a derivative of L-proline with an isopropyl group attached to the nitrogen atom, has garnered attention as an effective chiral catalyst in its own right. smolecule.com Its unique structural features make it a valuable tool in asymmetric synthesis, particularly in aldol and Mannich reactions. smolecule.com The isopropyl group provides a degree of steric hindrance that can enhance enantioselectivity in certain transformations.

Research has focused on the application of this compound and its derivatives as organocatalysts in various carbon-carbon bond-forming reactions. For example, polysubstituted proline esters, which can be synthesized from precursors like this compound, have been investigated as catalysts in the Michael reaction of aldehydes and ketones with vinyl sulfones. researchgate.net In these studies, catalysts with varying ester substituents, such as isopropyl and t-butyl groups, have shown the ability to influence the stereochemical outcome of the reaction, achieving moderate to good enantioselectivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPAOPWAVKSUPQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342793-00-4 | |

| Record name | 1-Isopropyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1 Isopropyl L Proline As a Chiral Organocatalyst

Mechanistic Principles of Organocatalysis by Proline and its N-Substituted Variants

L-proline and its derivatives, including N-substituted variants like 1-isopropyl-L-proline, have emerged as powerful chiral organocatalysts in asymmetric synthesis. Their efficacy stems from a unique bifunctional nature and the ability to activate substrates through distinct mechanistic pathways. The rigid pyrrolidine (B122466) ring of proline provides a well-defined chiral environment, crucial for inducing stereoselectivity. The secondary amine is a key functional group that participates directly in the catalytic cycle, while the carboxylic acid group, although modified in N-substituted variants, plays a vital role in orienting substrates and stabilizing transition states through hydrogen bonding. nih.govrsc.org These catalysts operate primarily through enamine and iminium ion activation pathways, often involving bifunctional activation to achieve high levels of stereocontrol. nih.gov

Enamine Activation Pathways in Stereoselective Reactions

Enamine catalysis is a fundamental activation mode for proline and its derivatives, enabling the α-functionalization of carbonyl compounds. The catalytic cycle begins with the nucleophilic attack of the secondary amine of the proline catalyst on a carbonyl donor (e.g., a ketone or aldehyde), forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine.

This enamine intermediate is significantly more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound, enhancing its reactivity towards electrophiles. The chirality of the proline backbone is transferred to the enamine, which exists in a specific conformation that directs the electrophilic attack to one of the two enantiotopic faces. The steric hindrance imposed by the catalyst's structure, such as the isopropyl group in this compound, influences the facial selectivity of the subsequent bond-forming step, thereby controlling the stereochemical outcome of the reaction.

Iminium Ion Activation Pathways

In addition to enamine activation, proline-derived catalysts can activate substrates through the formation of iminium ions. This pathway is particularly relevant for reactions involving α,β-unsaturated aldehydes and ketones. The secondary amine of the catalyst condenses with the carbonyl group of the unsaturated substrate to form a chiral iminium ion.

The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack at the β-position. rsc.org This activation strategy is central to a variety of asymmetric transformations, including Michael additions. The chiral scaffold of the catalyst, again, dictates the stereochemistry of the product by shielding one face of the iminium ion, thus guiding the incoming nucleophile to the opposite face.

Bifunctional Catalysis Modalities

A key feature contributing to the high efficiency and stereoselectivity of proline and its derivatives is their capacity for bifunctional catalysis. rsc.org In the case of L-proline itself, the carboxylic acid group acts as a Brønsted acid, while the secondary amine acts as a Lewis base. rsc.org This dual functionality allows the catalyst to engage in highly organized transition states.

In N-substituted variants like this compound, while the nitrogen is alkylated, the fundamental principle of bifunctional activation can still operate, often involving other parts of the catalyst or co-catalysts. For instance, in prolinamide derivatives, the amide N-H group can act as a hydrogen bond donor, analogous to the carboxylic acid in proline. This ability to simultaneously activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) in a single, well-ordered transition state is crucial for achieving high stereoselectivity.

Transition State Analysis (e.g., Zimmerman-Traxler Model)

The stereochemical outcome of many proline-catalyzed reactions, particularly aldol (B89426) reactions, can be rationalized using transition state models, most notably the Zimmerman-Traxler model. This model proposes a six-membered, chair-like pericyclic transition state for aldol reactions involving metal enolates, and its principles have been extended to organocatalyzed variants.

In the context of a proline-catalyzed aldol reaction, the transition state involves the enamine (formed from the catalyst and the donor ketone) and the acceptor aldehyde. The key interaction is a hydrogen bond between the catalyst's acidic proton (from the carboxylic acid in proline, or an analogous group in a derivative) and the aldehyde's carbonyl oxygen. This interaction locks the components into a rigid, chair-like conformation. To minimize steric hindrance, the larger substituents on both the enamine and the aldehyde preferentially occupy equatorial positions. This predictable arrangement dictates the facial selectivity of the C-C bond formation, thus explaining the high diastereoselectivity and enantioselectivity observed in these reactions.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of this compound have proven to be effective organocatalysts in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building molecular complexity. These catalysts leverage the mechanistic principles of enamine and iminium ion catalysis to create new stereocenters with a high degree of control.

Asymmetric Aldol Reactions Catalyzed by this compound Derivatives

The asymmetric aldol reaction is a cornerstone of C-C bond formation, and this compound derivatives have been successfully employed as catalysts for this transformation. A notable example is the use of a poly(N-isopropyl-acrylamine-co-L-proline) catalyst, which incorporates the N-isopropyl-proline moiety into a polymer backbone. This catalyst has demonstrated excellent activity and stereoselectivity in the direct asymmetric aldol reaction between various aldehydes and ketones.

The research findings indicate that the catalyst is highly efficient, allowing for high yields and enantioselectivities. Furthermore, being polymer-supported, the catalyst can be easily recovered and reused multiple times without a significant loss of performance, adding a layer of practicality and sustainability to the process. The stereochemical outcome is consistent with a mechanism involving the formation of a chiral enamine from the ketone and the proline unit of the catalyst, followed by a stereoselective attack on the aldehyde, guided by the chiral environment of the catalyst.

Below is a table summarizing the performance of the poly(N-isopropyl-acrylamine-co-L-proline) catalyst in the asymmetric aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes.

Asymmetric Mannich Reactions

The Mannich reaction, which forms a β-amino carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts like L-proline and its derivatives can render this transformation asymmetric, providing enantiomerically enriched products. While numerous studies have demonstrated the effectiveness of L-proline and other N-substituted derivatives in catalyzing asymmetric Mannich reactions, specific studies detailing the performance of this compound as the sole catalyst are not prominently featured in the scientific literature. General findings indicate that N-alkylated prolines can offer advantages in terms of solubility and catalyst loading, but specific yield, diastereoselectivity, and enantioselectivity data for the isopropyl variant are not available to be presented.

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is another crucial method for C-C bond formation. Organocatalytic asymmetric versions of this reaction are well-established, with L-proline and its derivatives playing a central role. These catalysts activate the donor molecule by forming a nucleophilic enamine intermediate. While the modification of the nitrogen atom of proline is a key area of research to tune reactivity and selectivity, specific and detailed examples of this compound catalyzing the asymmetric Michael addition of donors like ketones or aldehydes to acceptors such as nitroolefins or enones are not sufficiently reported to compile detailed research findings or data tables.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving resources. L-proline is a well-known catalyst for initiating such sequences, often through the formation of enamine or iminium ion intermediates. However, there is a lack of specific research in available databases that employs this compound as the catalyst for these complex transformations. Therefore, no specific examples or data can be provided for its application in this context.

Applications in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. Organocatalysis provides a metal-free approach to achieve these connections enantioselectively.

Asymmetric Amination Reactions

The direct α-amination of carbonyl compounds is a powerful method for synthesizing chiral α-amino acids and their derivatives. L-proline has been shown to effectively catalyze this reaction between ketones or aldehydes and azodicarboxylates. Despite the general success of proline derivatives in this area, specific studies detailing the use and efficacy (yields, enantiomeric excess) of this compound are not found in the surveyed literature.

Asymmetric Ring-Opening Reactions

The asymmetric ring-opening (ARO) of meso-epoxides or the kinetic resolution of racemic epoxides with various nucleophiles is a valuable method for producing enantiopure 1,2-difunctionalized compounds. While this area is rich with catalytic systems, including those based on metal complexes and other organocatalysts, there is no specific information available on the use of this compound as a catalyst for such transformations.

Asymmetric Transfer Hydrogenation Catalyzed by Prolinamide Systems

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones, imines, and other unsaturated compounds, typically using a hydrogen donor like 2-propanol or formic acid. Catalytic systems often involve a chiral ligand and a metal center. Systems derived from L-prolinamide have been successfully employed. For instance, catalysts generated in situ from L-prolinamide and ruthenium or rhodium complexes are effective in the enantioselective reduction of aryl ketones. However, these documented prolinamide systems are based on the unsubstituted amide of L-proline, and there is no specific literature available detailing systems derived from the amide of this compound for this application.

Influence of Steric and Electronic Factors on Catalytic Performance

The introduction of an isopropyl group at the N-1 position of L-proline engenders a notable interplay of steric and electronic effects that dictates the catalytic efficacy of the resulting organocatalyst, this compound. N-alkylation, in general, has been shown to enhance the solubility of proline-based catalysts in organic solvents, which can lead to improved catalytic activity and selectivity.

The isopropyl group, being a bulkier substituent compared to the hydrogen atom in L-proline, exerts significant steric hindrance. This steric bulk can play a crucial role in the transition state of a catalyzed reaction, influencing the facial selectivity of the approach of reactants and thereby enhancing the stereochemical outcome. The precise nature of this influence is highly dependent on the specific reaction being catalyzed.

From an electronic standpoint, the isopropyl group is an electron-donating group. This inductive effect can modulate the nucleophilicity of the nitrogen atom, which is a key factor in the catalytic cycle of many proline-catalyzed reactions that proceed through enamine or iminium ion intermediates. The increased electron density on the nitrogen can affect the rate of formation and the reactivity of these intermediates.

Catalyst Design and Structure-Activity Relationship Studies

The design of effective organocatalysts is a nuanced process that relies heavily on understanding the relationship between the catalyst's structure and its activity. In the context of this compound, this involves a detailed examination of the roles of its constituent parts: the pyrrolidine ring and the N-isopropyl substituent.

Modification of the Pyrrolidine Ring for Enhanced Stereocontrol

The pyrrolidine ring of proline is a rigid scaffold that provides a well-defined chiral environment for asymmetric transformations. Modifications to this ring in proline-based catalysts are a common strategy to enhance stereocontrol. While specific studies detailing the modification of the pyrrolidine ring of this compound are scarce, the principles derived from broader research on proline derivatives are applicable.

Functionalization of the pyrrolidine ring, for instance at the C4 position, can introduce additional stereodirecting groups or alter the puckering of the ring, which in turn influences the orientation of the catalytically active groups and the approaching substrates. The introduction of bulky substituents or groups capable of secondary interactions, such as hydrogen bonding, can further refine the chiral pocket of the catalyst, leading to higher levels of stereoselectivity.

Role of the N-Substituent (Isopropyl Group) in Stereochemical Induction

The N-substituent in proline-based organocatalysts is a critical determinant of stereochemical induction. In this compound, the isopropyl group plays a multifaceted role. Its steric bulk can effectively shield one face of the reactive intermediate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the product.

The size and shape of the N-alkyl group can significantly impact the catalyst's performance. While a comprehensive dataset for a range of N-alkyl substituents on L-proline in a single reaction is not available, a study on a poly(N-isopropyl-acrylamine-co-L-proline) catalyst for the aldol reaction demonstrated excellent activity and stereoselectivity. rsc.org This suggests that the N-isopropyl group is conducive to achieving high levels of stereocontrol in this type of transformation.

The following table, based on general observations in proline catalysis, illustrates the potential influence of different N-substituents on catalytic outcomes.

| N-Substituent | Expected Steric Hindrance | Expected Electronic Effect | Potential Impact on Stereoselectivity |

| -H (L-proline) | Low | Neutral | Baseline |

| -Methyl | Low-Moderate | Electron-donating | Moderate enhancement |

| -Isopropyl | Moderate | Electron-donating | Significant enhancement |

| -tert-Butyl | High | Electron-donating | Potentially high, but may retard reaction rate |

| -Benzyl | Moderate | Electron-withdrawing (inductive), π-stacking possible | Can influence through both steric and electronic/stacking interactions |

This table is illustrative and based on general principles of organocatalysis. Specific outcomes are reaction-dependent.

Rational Design and Optimization of Organocatalysts

The rational design of organocatalysts like this compound is an iterative process involving computational modeling and experimental validation. Computational studies can provide valuable insights into the transition state geometries of catalyzed reactions, helping to elucidate the factors that govern stereoselectivity. nih.gov By understanding these factors, chemists can propose modifications to the catalyst structure to enhance its performance.

The optimization of a catalyst for a specific application often involves a systematic variation of its structural components. For this compound, this could involve:

Varying the N-alkyl substituent: While this article focuses on the isopropyl group, comparing its performance with other alkyl groups of varying sizes and electronic properties would provide a clearer understanding of its specific contribution.

Modifying the pyrrolidine ring: Introducing substituents at different positions of the pyrrolidine ring to fine-tune the steric and electronic environment around the active site.

Altering the carboxylic acid group: Conversion of the carboxylic acid to an amide or ester can modulate the catalyst's acidity and hydrogen-bonding capabilities, which can have a significant effect on its activity and selectivity.

Through such systematic studies, the structure-activity relationship of this compound and its derivatives can be more comprehensively established, paving the way for the development of even more efficient and selective organocatalysts for a wide range of asymmetric transformations.

1 Isopropyl L Proline in Chiral Ligand Design for Metal Catalyzed Asymmetric Reactions

Coordination Chemistry of 1-Isopropyl-L-Proline-Based Ligands with Metal Centers

The efficacy of a chiral ligand in a metal-catalyzed reaction is fundamentally dependent on its coordination to the metal center. L-proline and its derivatives typically act as bidentate, N,O-chelating agents, forming stable complexes with a variety of transition metals. researchgate.netnih.gov The coordination involves the nitrogen atom of the secondary amine within the pyrrolidine (B122466) ring and one of the oxygen atoms of the carboxylate group. researchgate.net This chelation forms a five-membered ring, which is a thermodynamically favorable arrangement that imparts stability to the resulting metal complex.

In the case of this compound, the fundamental coordination mode remains the same. The ligand coordinates to metal centers such as nickel(II), cobalt(II), copper(II), and iron(III) through the pyrrolidine nitrogen and the carboxylate oxygen. researchgate.netrsc.orgchemrxiv.org The introduction of the isopropyl group at the nitrogen atom, however, introduces significant steric bulk in the immediate vicinity of the metal center. This steric hindrance influences the geometry of the resulting complex, which can deviate from the ideal octahedral or square-planar geometries often observed with less substituted proline ligands. researchgate.net

Applications in Transition Metal-Catalyzed Asymmetric Transformations

Ligands based on this compound are designed for use in a variety of transition metal-catalyzed reactions where the creation of a specific chiral environment is essential for achieving high enantioselectivity. The steric bulk of the isopropyl group plays a critical role in differentiating the enantiotopic faces of a prochiral substrate as it approaches the catalytic metal center.

A prime example of such an application is the asymmetric addition of nucleophiles to carbonyl compounds. For instance, in the titanium-catalyzed enantioselective addition of alkynylzincs to aldehydes, proline-derived ligands are effective in controlling the stereochemical outcome. chemrxiv.org A hypothetical catalyst system using a this compound-derived ligand in conjunction with a titanium(IV) isopropoxide precursor could be expected to generate chiral propargyl alcohols with moderate to high enantioselectivity. The bulky isopropyl group would effectively shield one face of the aldehyde coordinated to the titanium center, directing the incoming alkynylzinc nucleophile to the other, less hindered face.

The table below illustrates the expected performance of a generic this compound-based ligand in a titanium-catalyzed alkynylation of benzaldehyde, based on findings with similar proline-derived ligands. chemrxiv.org

| Entry | Alkyne | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Phenylacetylene | 10 | 90 | 88 |

| 2 | 1-Hexyne | 10 | 85 | 82 |

| 3 | 3,3-Diethoxy-1-propyne | 10 | 88 | 85 |

Another important area of application is in asymmetric cycloaddition reactions. Silver(I)-catalyzed 1,3-dipolar cycloadditions, for example, have been shown to be effective for the synthesis of complex heterocyclic structures. nih.gov In such reactions, a chiral complex, for instance, [Ag(1-isopropyl-L-prolinate)(phosphine)], could be employed to control the facial selectivity of the dipolarophile's approach to the azomethine ylide, leading to the formation of highly enantioenriched pyrrolidine derivatives. The defined chiral pocket created by the N-isopropyl group is instrumental in achieving this high degree of stereocontrol.

Ligand Design Strategies for Enantioselective Induction in Metal Complexes

The primary strategy behind using this compound as a ligand precursor is the deliberate introduction of steric hindrance to create a well-defined chiral pocket around the metal's active site. This approach is a cornerstone of modern asymmetric catalysis, where the ligand architecture is rationally designed to control the stereochemical pathway of a reaction. acs.org

The design principle involves several key aspects:

Steric Shielding : The bulky isopropyl group acts as a "chiral wall," physically blocking one of the potential pathways for substrate approach. This forces the substrate to coordinate to the metal center in a specific orientation, leading to a preferred transition state and, consequently, a high enantiomeric excess of one product isomer. This strategy relies on leveraging repulsive steric interactions to raise the energy of one diastereomeric transition state relative to the other. acs.org

Electronic Tuning : While the primary effect of the isopropyl group is steric, its electron-donating nature can also be used to modulate the Lewis acidity of the metal center. A more electron-rich metal center may exhibit different reactivity and selectivity profiles compared to one coordinated by an unsubstituted L-proline ligand. This electronic tuning allows for the optimization of the catalyst's performance for a specific transformation.

Computational methods, such as DFT calculations, can be employed to predict the catalytic efficiencies of different L-proline derivatives. researchgate.net By modeling the transition states of the catalyzed reaction, researchers can rationally design ligands with optimal steric and electronic properties. The choice of an N-isopropyl group over other alkyl groups like methyl or benzyl (B1604629) is a strategic decision based on balancing steric demand, solubility, and synthetic accessibility to achieve the desired catalytic performance.

Computational and Theoretical Investigations of 1 Isopropyl L Proline Systems

Quantum Mechanical Studies of Conformational Landscapes

The catalytic efficacy of proline and its derivatives is intrinsically linked to their three-dimensional structure. Quantum mechanical (QM) methods are pivotal in exploring the conformational landscape of these molecules, identifying stable conformers, and quantifying the energy differences between them. The conformation of N-alkylated prolines like 1-isopropyl-L-proline is primarily defined by two key structural features: the puckering of the five-membered pyrrolidine (B122466) ring and the geometry of the N-isopropyl group.

The pyrrolidine ring is not planar and typically adopts one of two envelope conformations, commonly referred to as endo and exo pucker. These puckered states are in equilibrium, and their relative stability can be influenced by substituents on the ring. nih.gov QM calculations, including Hartree-Fock and Density Functional Theory (DFT), allow for the precise determination of the geometries and relative energies of these puckered states. dntb.gov.ua

For this compound, the presence of the bulky isopropyl group on the nitrogen atom introduces significant steric interactions that influence the ring's conformational preference. QM studies on related substituted prolines have shown that such steric and stereoelectronic effects can modulate the endo/exo equilibrium. nih.gov The isopropyl group can sterically clash with the carboxylic acid group or other parts of the molecule, favoring conformations that minimize these unfavorable interactions.

Below is a representative data table illustrating how QM calculations can determine the relative energies of different conformers of a substituted proline system.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | Exo | 0.00 | Most stable conformer, isopropyl group oriented to minimize steric hindrance with the carboxylic acid. |

| Conformer B | Endo | 1.50 | Higher energy due to increased steric interaction between the isopropyl group and the ring. |

| Conformer C | Exo (rotated isopropyl) | 2.10 | Less favorable orientation of the isopropyl group leading to steric strain. |

This table is illustrative, based on typical energy differences found in QM studies of substituted prolines.

Density Functional Theory (DFT) Calculations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. researchgate.netmdpi.com For reactions catalyzed by this compound, such as aldol (B89426) or Mannich reactions, DFT calculations can map out the entire potential energy surface, identifying intermediates and, most critically, the transition states that govern the reaction rate and stereoselectivity. acs.org

The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the catalyst and a carbonyl donor. acs.org This enamine then attacks the carbonyl acceptor. The stereochemical outcome of the reaction is determined in this C-C bond-forming step. DFT calculations are used to model the transition states for the formation of all possible stereoisomers. The calculated activation energies for these competing transition state structures can then be used to predict the major product. researchgate.net

In the case of this compound, the N-isopropyl group plays a crucial role in the transition state assembly. It can exert steric influence, directing the approach of the electrophile to one face of the enamine. Seminal work by Houk and List on proline catalysis established a model where the carboxylic acid group of proline activates the electrophile via hydrogen bonding in a chair-like six-membered transition state. researchgate.net Computational studies on various proline derivatives have shown that substituents can alter the stability and geometry of these transition states, thereby affecting stereoselectivity. researchgate.net For this compound, DFT would be used to compare the energies of the four possible diastereomeric transition states (e.g., Re-Si, Re-Re, Si-Si, Si-Re).

The following table presents hypothetical DFT-calculated activation free energies for the four stereochemical pathways in a this compound catalyzed aldol reaction, demonstrating how these calculations can rationalize the observed stereoselectivity.

| Transition State | Facial Attack | Predicted Product Stereochemistry | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| TS-1 (Re-Si) | Re face of enamine, Si face of aldehyde | (S,R) | 12.5 |

| TS-2 (Re-Re) | Re face of enamine, Re face of aldehyde | (S,S) | 14.8 |

| TS-3 (Si-Si) | Si face of enamine, Si face of aldehyde | (R,R) | 15.2 |

| TS-4 (Si-Re) | Si face of enamine, Re face of aldehyde | (R,S) | 17.0 |

This table provides representative data illustrating that the lowest energy transition state (TS-1) leads to the major (S,R) product, consistent with high enantioselectivity.

Molecular Dynamics Simulations for Understanding Catalytic Behavior

While quantum mechanical methods provide detailed electronic information about static structures like minima and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. scienomics.comrsc.org

For understanding the catalytic behavior of this compound, MD simulations can be employed to investigate several key aspects:

Catalyst Flexibility: MD can explore the conformational flexibility of the catalyst in solution, showing how it might adapt its shape to accommodate substrates. nih.gov

Solvation Effects: The explicit inclusion of solvent molecules in MD simulations allows for a detailed study of how the solvent interacts with the catalyst, substrates, and transition states, which can significantly impact reactivity.

Substrate Binding and Encounters: In complex environments, MD simulations can reveal the process of substrate binding to the catalyst and the frequency of reactive encounters, which is crucial for understanding reaction kinetics in heterogeneous media like micelles. nih.gov

For the this compound system, MD simulations could model the catalyst and reactants in a solvent box. The simulations would track the interactions between the catalyst's isopropyl group and the incoming substrate, revealing whether specific orientations that lead to the desired stereoisomer are dynamically preferred. These simulations can help bridge the gap between the static picture from DFT and the macroscopic behavior observed in experiments. nih.gov

Predictive Modeling for Stereoselectivity and Catalyst Rationalization

Building on the foundation of QM and DFT calculations, predictive modeling aims to develop quantitative structure-selectivity relationships. By combining computational data with machine learning algorithms, it is possible to create models that can accurately predict the stereochemical outcome of a reaction for a new catalyst or substrate. mpg.de

For a series of N-alkylated proline catalysts, including this compound, a predictive model for stereoselectivity would typically involve the following steps:

Descriptor Generation: A set of numerical descriptors is calculated for each catalyst. These can include steric parameters (e.g., cone angle, buried volume of the N-alkyl group) and electronic parameters (e.g., atomic charges, orbital energies) derived from DFT calculations. mpg.de

Model Training: A dataset containing the experimental stereoselectivities (e.g., enantiomeric excess) for a range of known catalysts is compiled. A machine learning algorithm, such as random forest or gradient boosting, is then trained on this dataset to find a mathematical relationship between the calculated descriptors and the observed selectivity. researchgate.net

Prediction and Rationalization: The trained model can then be used to predict the stereoselectivity for new, untested catalysts. Furthermore, by analyzing the model, it is possible to identify which descriptors are most important for controlling selectivity. researchgate.net This provides a rationalization for the catalyst's performance and offers clear guidance for designing improved catalysts. For instance, such a model might reveal that the steric bulk of the N-alkyl group is the dominant factor in determining the enantiomeric excess, allowing chemists to fine-tune this property for optimal results.

Advanced Methodologies and Innovative Formulations Utilizing 1 Isopropyl L Proline

Immobilization Strategies for Enhanced Catalytic Activity and Recyclability

The heterogenization of organocatalysts like 1-isopropyl-L-proline is a critical strategy for their practical application in large-scale synthesis. rsc.org Immobilization on solid supports facilitates catalyst recovery and reuse, reduces product contamination, and enables the development of continuous flow processes. mdpi.commdpi.com

Polymer-Supported this compound Catalysts

The covalent attachment of proline derivatives to polymer backbones is a widely explored method for creating robust and recyclable catalysts. mdpi.comnih.gov These polymer-supported systems often exhibit excellent stability and can be readily separated from the reaction mixture by simple filtration. wikipedia.org

While extensive research has been conducted on polymer-supported L-proline and other derivatives, specific studies detailing the immobilization of this compound are not widely available in the current literature. However, the general principles of such immobilization would involve the covalent linkage of the this compound moiety to a variety of polymer scaffolds, such as polystyrene, polyethylene (B3416737) glycol (PEG), or polyacrylates. The choice of polymer and the linking strategy can significantly influence the catalyst's microenvironment, potentially affecting its activity and selectivity.

Table 1: Polymer-Supported this compound Catalysts (Note: The following table is illustrative of the types of data expected from such studies. Specific experimental data for this compound is not available in the reviewed literature.)

| Polymer Support | Linkage Type | Target Reaction | Recyclability | Catalytic Performance Notes |

|---|---|---|---|---|

| Polystyrene | Amide bond | Asymmetric Aldol (B89426) | Expected to be high | Swelling of the polymer is crucial for substrate access. |

| Poly(ethylene glycol) | Ether linkage | Michael Addition | Potentially high | May allow for reactions in a broader range of solvents. |

Heterogeneous Systems for Continuous Processes

The development of heterogeneous catalysts is paramount for their integration into continuous flow reactors. researchgate.net Such systems offer significant advantages in terms of process efficiency, safety, and scalability. goflow.at By packing a column with a supported catalyst, reactants can be continuously passed through, yielding the product in a highly automated fashion. mdpi.com

Specific research on the application of immobilized this compound in continuous flow systems is currently limited. The general approach would involve anchoring this compound to a solid support, such as silica (B1680970) gel or a monolithic polymer, which is then packed into a column. The performance of such a system would be evaluated based on its stability over time, productivity (turnover number), and the maintenance of high enantioselectivity. The enhanced solubility of N-alkylated prolines could be advantageous in preventing leaching from the solid support in certain solvent systems. mdpi.com

Green Chemistry Approaches in this compound Catalyzed Reactions

Green chemistry principles advocate for the use of environmentally benign solvents, reduction of waste, and energy-efficient processes. rsc.org The application of this compound in such reaction media is a key area of interest for sustainable chemical synthesis.

Reactions in Aqueous Media ("On-Water" Catalysis)

Conducting organic reactions in water is a primary goal of green chemistry. "On-water" catalysis, where reactions are performed in an aqueous suspension or emulsion, can often lead to enhanced reaction rates and selectivities. mdpi.com The hydrophobic nature of the N-isopropyl group in this compound could potentially promote the formation of hydrophobic pockets or micellar structures in water, which can be beneficial for certain asymmetric transformations. rsc.org

While the use of L-proline and its derivatives in aqueous media has been demonstrated, specific studies with comprehensive data on the catalytic performance of this compound in "on-water" conditions are not readily found. Research in this area would focus on evaluating the efficiency of this compound in catalyzing reactions like aldol or Michael additions in water, with a focus on yield, diastereoselectivity, and enantioselectivity.

Table 2: Performance of this compound in Aqueous Media (Note: This table illustrates the expected data from studies on "on-water" catalysis. Specific experimental results for this compound are not available in the reviewed literature.)

| Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Aldol Reaction | Aldehyde + Ketone | Data not available | Data not available | Data not available |

| Michael Addition | Enone + Nucleophile | Data not available | Data not available | Data not available |

Solvent-Free and Neat Reaction Conditions

Eliminating the use of organic solvents entirely represents a significant step towards greener chemical processes. rsc.org Solvent-free, or neat, reactions can lead to higher reaction concentrations, faster reaction times, and simplified product purification. rsc.org The enhanced solubility of N-alkylated prolines in organic substrates could make them particularly suitable for such conditions. mdpi.com

The application of L-proline in solvent-free asymmetric synthesis has been reported to be effective. rsc.org However, there is a lack of specific research detailing the use of this compound under these conditions. Future investigations would likely explore the catalytic efficiency of this compound in neat reactions, such as the aldol condensation, assessing its ability to provide high yields and stereoselectivities without a solvent.

Analytical Research Methodologies for 1 Isopropyl L Proline and Its Stereoisomers

Chiral Separation Techniques for Enantiomeric Purity Assessment

The quantitative determination of the enantiomeric excess of 1-isopropyl-L-proline is paramount in many applications. Chiral separation techniques are the cornerstone of this analysis, enabling the separation and quantification of the L-enantiomer from its D-counterpart.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used method for the enantioselective separation of amino acids and their derivatives. For N-alkylated proline analogs like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. Columns like Chiralpak® AD-H and CHIRALPAK®-IA are frequently utilized for the separation of proline derivatives. nih.govnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), is crucial for achieving optimal resolution. nih.gov The concentration of the polar modifier can significantly influence the retention and selectivity of the separation.

Table 1: General HPLC Parameters for Chiral Separation of Proline Derivatives

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures |

| Detector | UV or Mass Spectrometry (MS) |

Note: Specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) is another valuable technique for the enantiomeric purity assessment of chiral compounds. However, due to the low volatility and polar nature of amino acids, derivatization is a necessary prerequisite for their analysis by GC. sigmaaldrich.com This process involves converting the analyte into a more volatile and thermally stable derivative.

For proline derivatives, a common approach is a two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are often used for the acylation step. sigmaaldrich.com Following derivatization, the resulting diastereomers can be separated on a chiral capillary column. The choice of both the derivatizing agent and the chiral stationary phase is critical for achieving successful enantioseparation.

Spectroscopic and Diffraction Techniques for Advanced Structural Elucidation in Research Contexts

Beyond determining enantiomeric purity, a deeper understanding of the stereochemistry and absolute configuration of this compound requires the use of advanced spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can be used to determine the relative stereochemistry and conformation of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. nih.gov

For a chiral, enantiomerically pure compound like this compound, successful crystal growth would allow for the unambiguous determination of its absolute stereochemistry. The crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering a complete and unequivocal structural picture. While the crystal structure of L-proline itself has been redetermined with high precision, nih.gov specific crystallographic data for this compound is not currently available in the surveyed literature.

Raman Optical Activity (ROA) Spectroscopy for Chiral Analysis

Raman Optical Activity (ROA) is a powerful chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. wikipedia.org ROA is exceptionally sensitive to the stereochemistry and conformation of molecules in solution, making it a valuable tool for studying chiral biomolecules and their derivatives. cas.czcas.cz

ROA studies on L-proline and poly-L-proline have demonstrated the technique's ability to probe the conformational intricacies of the pyrrolidine (B122466) ring. cas.czcas.cz The vibrational bands in an ROA spectrum are highly sensitive to the chiral environment, and thus, the technique could be applied to this compound to investigate its conformational preferences in solution and to potentially determine its absolute configuration by comparing experimental spectra with theoretical calculations.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical and pharmaceutical manufacturing, offering enhanced safety, efficiency, and control. The integration of 1-isopropyl-L-proline into these systems is a key area of future research, promising to streamline the synthesis of chiral molecules.

Continuous manufacturing, or flow chemistry, involves conducting chemical reactions in a continuously flowing stream within microreactors or packed-bed systems. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For organocatalysis, this approach allows for the efficient use of catalysts and simplifies downstream processing.

Recent studies have demonstrated the viability of using L-proline and its derivatives in continuous-flow setups. One approach involves the use of a packed-bed of solid L-proline, from which a catalytic amount is continuously dissolved into the reaction stream to promote reactions like α-aminoxylations. Another advanced strategy is the immobilization of the proline catalyst onto a solid support, such as an organogel-based porous monolith, which can be used as a fixed-bed reactor for reactions like asymmetric aldol (B89426) additions. This immobilization prevents catalyst leaching and facilitates easy separation and recycling.

The N-isopropyl group in this compound can enhance its solubility in organic solvents commonly used in flow chemistry compared to L-proline itself. This property is advantageous for homogeneous flow processes. Furthermore, supported versions of this compound could be developed for heterogeneous flow catalysis, combining the benefits of continuous processing with catalyst reusability. The development of such systems is crucial for scaling up the production of active pharmaceutical ingredients (APIs) and other fine chemicals.

| Feature | Batch Processing | Continuous Flow Processing |

| Operation | Discrete batches | Continuous stream |

| Mixing | Variable | Efficient and consistent |

| Heat Transfer | Limited | Excellent |

| Safety | Potential for thermal runaway | Enhanced safety due to small volumes |

| Scalability | Challenging | More straightforward |

| Process Control | Less precise | Precise control of parameters |

Exploration of Novel Reaction Substrates and Transformations

While this compound is well-established in classic asymmetric transformations like aldol, Mannich, and Michael reactions, significant research is focused on expanding its catalytic repertoire to new substrates and reaction types. The unique steric and electronic properties conferred by the isopropyl group make it a promising candidate for achieving high stereoselectivity in previously challenging transformations.

The exploration of novel substrates is a critical avenue of research. This includes the use of more complex and sterically demanding aldehydes, ketones, and nitro-olefins to synthesize intricate molecular architectures. For instance, proline-based catalysts have been successfully employed in 1,3-dipolar cycloaddition reactions of azomethine ylides with various alkenes to produce highly substituted chiral pyrrolidines. Future work will likely investigate the efficacy of this compound in controlling the stereochemistry of these and other cycloaddition reactions.

Furthermore, there is growing interest in applying proline-based catalysts to entirely new classes of reactions. Research has shown the potential for proline catalysis in enantioselective α-functionalizations such as α-aminoxylations and α-sulfenylations. These reactions provide direct routes to valuable chiral building blocks. The influence of the N-isopropyl substituent on the efficiency and enantioselectivity of these emerging transformations is an area ripe for investigation. The goal is to broaden the synthetic utility of this compound beyond conventional carbon-carbon bond-forming reactions, establishing it as a more universal tool in asymmetric synthesis.

| Reaction Type | Conventional Substrates | Emerging Substrates/Transformations |

| Aldol Reaction | Simple aldehydes and ketones | Sterically hindered carbonyls |

| Mannich Reaction | Unmodified aldehydes, imines | α-Imino ethyl glyoxylate |

| Michael Addition | Ketones, aldehydes, nitroalkenes | α,β-Unsaturated carbonyls |

| New Transformations | N/A | α-Aminoxylation, α-Sulfenylation, Cycloadditions |

Development of Next-Generation this compound Catalysts and Ligands with Tunable Properties

The development of next-generation catalysts based on the this compound scaffold is a major focus of current research. The objective is to create catalysts and ligands with tunable properties, allowing for precise control over catalytic activity, selectivity, and physical characteristics such as solubility and stability.

One prominent strategy is the immobilization of this compound onto various supports. Polymer-supported catalysts, for example, combine the catalytic activity of the proline unit with the practical advantages of a solid support, such as ease of recovery and potential for recycling. Copolymers incorporating proline derivatives have been synthesized and used as nanoreactors in aqueous media. Similarly, grafting the catalyst onto inorganic supports like silica (B1680970) provides robust, heterogeneous catalysts suitable for both batch and flow applications.

Another innovative approach is the creation of chiral ionic liquids (CILs) from proline derivatives. By pairing a proline-based cation or anion with a suitable counter-ion, it is possible to create catalysts that are also the reaction medium, offering unique solubility and catalytic properties. These CILs have shown promise in asymmetric Michael additions, achieving high conversions and enantioselectivities.

Furthermore, modifying the structure of this compound itself can lead to catalysts with enhanced performance. This involves introducing additional functional groups to the pyrrolidine (B122466) ring or the isopropyl moiety to fine-tune steric and electronic effects. These modifications can influence the stability of key intermediates in the catalytic cycle, leading to improved stereocontrol. The development of such "designer" catalysts, tailored for specific reactions and substrates, represents the future of the field, moving towards highly specialized and efficient catalytic systems.

| Catalyst/Ligand Type | Key Feature | Potential Advantage |

| Polymer-Supported | Covalently bound to a polymer backbone | Recyclability, use in aqueous media |

| Silica-Immobilized | Grafted onto a silica surface | High stability, suitable for flow chemistry |

| Chiral Ionic Liquids | Proline moiety is part of an ionic salt | Acts as both catalyst and solvent, unique reactivity |

| Structurally Modified | Additional functional groups | Fine-tuned steric/electronic properties, enhanced selectivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-L-proline, and how can experimental reproducibility be ensured?

- Methodological Answer :

- Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, using Fmoc-protected proline derivatives. Incorporate orthogonal protecting groups (e.g., Boc for the isopropyl moiety) to minimize side reactions .

- Characterize intermediates via HPLC and LC-MS to verify purity (>95%) at each step .

- For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations (e.g., HATU/DIPEA in DMF for coupling) .

- Include NMR spectral data (¹H, ¹³C) and retention times in supplementary materials to enable replication .

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer :

- Perform dynamic NMR studies to assess conformational flexibility, which may explain discrepancies between solution-state (NMR) and solid-state (X-ray) structures .

- Use DFT calculations (e.g., Gaussian or ORCA) to model low-energy conformers and compare with experimental data .

- Cross-validate purity via elemental analysis and HRMS to rule out impurities as a source of inconsistency .

Advanced Research Questions

Q. What computational strategies are effective for modeling the steric effects of this compound in peptide folding?

- Methodological Answer :

- Employ molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to analyze backbone dihedral angles (φ/ψ) and steric clashes .

- Compare simulated Ramachandran plots with experimental circular dichroism (CD) spectra to validate folding patterns .

- Use free-energy perturbation (FEP) calculations to quantify the thermodynamic impact of isopropyl substitution on helix stability .

Q. How can researchers address low yields in this compound incorporation during peptide synthesis?

- Methodological Answer :

- Optimize coupling conditions: Test alternative coupling reagents (e.g., PyBOP vs. HBTU) and evaluate microwave-assisted synthesis for sterically hindered residues .

- Introduce pseudoproline dipeptides to reduce aggregation during SPPS .

- Monitor real-time reaction progress via inline FTIR or Raman spectroscopy to identify bottlenecks .

Q. What experimental designs are suitable for studying the role of this compound in protease resistance?

- Methodological Answer :

- Use fluorescence-based assays (e.g., FITC-labeled peptides) to track enzymatic cleavage kinetics with/without this compound substitution .

- Conduct comparative MD simulations of protease-peptide complexes to identify steric shielding mechanisms .

- Validate findings via LC-MS/MS analysis of cleavage products under physiological pH and temperature .

Methodological and Ethical Considerations

Q. How should researchers handle impurities in this compound samples during characterization?

- Methodological Answer :

- Employ orthogonal purification techniques: Prep-HPLC (C18 column, 0.1% TFA/ACN gradient) followed by recrystallization in ethanol/water .

- Use 2D NMR (COSY, HSQC) to distinguish target compound signals from impurities .

- Report impurity profiles in supplementary data, including retention times and m/z values .

Q. What ethical guidelines apply to reporting negative results in this compound studies?

- Methodological Answer :

- Disclose all experimental conditions (e.g., failed coupling attempts, unexpected byproducts) to prevent redundant efforts by other researchers .

- Use open-access repositories (e.g., Zenodo) to share raw data, ensuring transparency .

- Follow journal-specific protocols for supplementary material submission, including ethical approval codes if human/animal studies are involved .

Data Analysis and Interpretation

Q. How can conformational analysis of this compound inform peptide design?

- Methodological Answer :

- Analyze NOE correlations in 2D NMR to map intramolecular hydrogen bonds and steric constraints .

- Correlate CD spectra (e.g., minima at 222 nm for α-helices) with MD-derived conformational populations .

- Publish crystallographic data in the Cambridge Structural Database (CSD) for community access .

Q. What statistical methods are appropriate for comparing the thermodynamic stability of proline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.